Blankophor G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Blankophor G is a synthetic compound classified as a fluorescent whitening agent, primarily used in the textile and paper industries to enhance the brightness of materials. Its chemical structure is represented by the formula and it is known for its high affinity to various substrates, including cellulosic fibers, polyamide, wool, and silk. This compound effectively absorbs ultraviolet light and re-emits it as visible blue light, creating an optical brightening effect that masks yellowish hues in fabrics and papers .

- Condensation Reactions: Reacting suitable aromatic amines with aldehydes or ketones to form stilbene structures.

- Sulfonation: Introducing sulfonic acid groups to enhance solubility in water.

- Sodium Salification: Converting the sulfonic acid groups into sodium salts to improve the compound's application in aqueous solutions.

These steps are performed under controlled conditions to optimize yield and purity .

Blankophor G is primarily used in:

- Textile Industry: As a fluorescent whitening agent for cotton, polyester, and blends, enhancing the visual appeal of fabrics.

- Paper Industry: To improve the brightness and whiteness of paper products.

- Detergents: Incorporated into laundry detergents to maintain brightness in washed fabrics.

Its effectiveness in low concentrations makes it a valuable additive in these applications .

Several compounds share similarities with Blankophor G in terms of structure and application. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Blankophor BA 267 | C34H18N6Na4O12S4 | Excellent wetfastness properties; used for viscose fibers. |

| Blankophor R | C22H18N2Na2O10S2 | Known for its high stability and effectiveness on synthetic fibers. |

| Tinopal CBS-X | C28H30N2Na2O8S2 | Widely used in detergents; provides strong fluorescence under UV light. |

While all these compounds serve similar functions as optical brighteners, Blankophor G is particularly noted for its high affinity to various substrates and excellent performance across diverse applications .

Molecular Architecture

Chemical Formula (C₃₄H₁₈N₆Na₄O₁₂S₄) and Structural Features

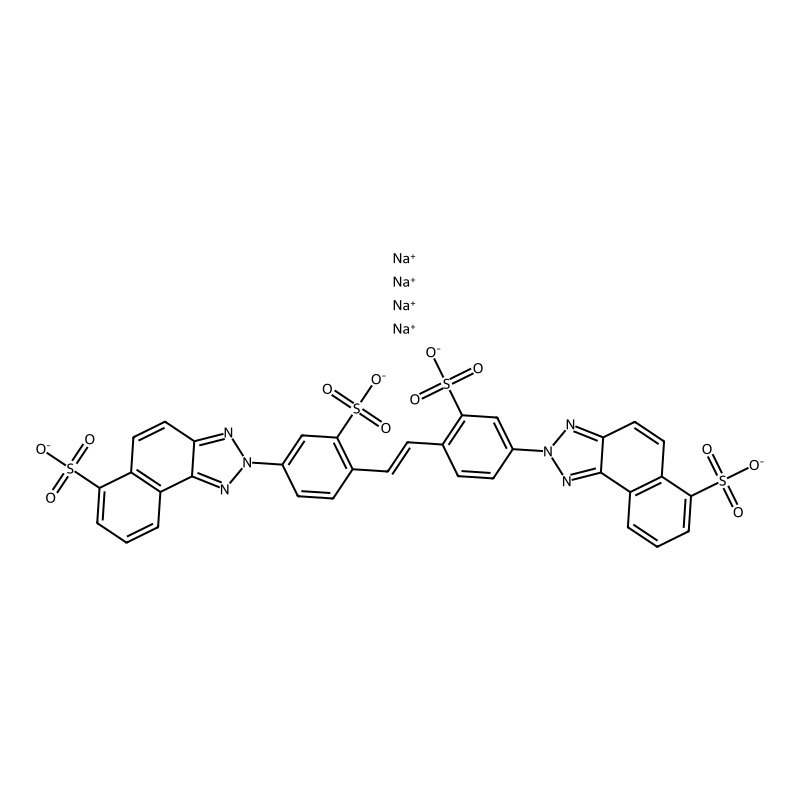

Blankophor G is a complex organic compound with the molecular formula C₃₄H₁₈N₆Na₄O₁₂S₄, representing a tetrasodium salt of a substituted naphtho-triazole derivative [1]. The compound exhibits a molecular weight of 922.8 grams per mole, with an exact mass of 921.9456319 daltons [1]. The molecular architecture consists of a sophisticated arrangement of 60 heavy atoms, including 34 carbon atoms, 18 hydrogen atoms, 6 nitrogen atoms, 4 sodium atoms, 12 oxygen atoms, and 4 sulfur atoms [1].

The structural framework of Blankophor G is characterized by a central stilbene-like ethylene bridge connecting two identical naphtho-triazole moieties [1] [3]. Each naphtho-triazole unit contains a fused benzene ring system linked to a 1,2,3-triazole ring, with sulfonic acid groups attached to the naphthalene portions [1]. The presence of four sulfonate groups in the structure, neutralized by sodium cations, contributes significantly to the compound's water solubility and ionic character [2] [3].

The compound demonstrates remarkable structural complexity, as indicated by its computed complexity value of 1740 [1]. This high complexity arises from the presence of multiple aromatic ring systems, the triazole heterocycles, and the sulfonate substituents positioned at specific locations within the molecular framework [1] [3]. The topological polar surface area of 324 square Ångströms reflects the substantial polar character imparted by the sulfonate groups and nitrogen-containing heterocycles [1].

Table 1: Molecular Properties of Blankophor G

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₄H₁₈N₆Na₄O₁₂S₄ | PubChem 2.2 (release 2025.04.14) [1] |

| Molecular Weight | 922.8 g/mol | PubChem 2.2 (release 2025.04.14) [1] |

| Exact Mass | 921.9456319 Da | PubChem 2.2 (release 2025.04.14) [1] |

| Heavy Atom Count | 60 | PubChem [1] |

| Hydrogen Bond Acceptor Count | 16 | Cactvs 3.4.8.18 (release 2025.04.14) [1] |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 (release 2025.04.14) [1] |

| Topological Polar Surface Area | 324 Ų | Cactvs 3.4.8.18 (release 2025.04.14) [1] |

| Complexity | 1740 | Cactvs 3.4.8.18 (release 2025.04.14) [1] |

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for Blankophor G is tetrasodium 2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(6-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-6-sulfonate [1]. This comprehensive name precisely describes the structural organization of the molecule, beginning with the tetrasodium designation that indicates the presence of four sodium cations neutralizing the anionic sulfonate groups [1].

Alternative systematic nomenclatures include 2H-Naphtho[1,2-d]triazole-6-sulfonic acid, 2,2'-[1,2-ethenediylbis(3-sulfo-4,1-phenylene)]bis-, tetrasodium salt [1] [3]. This nomenclature emphasizes the central ethenediyl (ethylene) bridge connecting two symmetrical naphtho-triazole units, each bearing sulfonic acid functionalities [1] [3]. The designation "2H-Naphtho[1,2-d]triazole" specifically identifies the fused ring system comprising a naphthalene unit fused to a 1,2,3-triazole ring at the 1,2-positions [1].

The systematic naming conventions also recognize the compound as 2H-Naphtho(1,2-d)triazole-6-sulfonic acid, 2,2'-(1,2-ethenediylbis(3-sulfo-4,1-phenylene))bis-, tetrasodium salt [1] [3]. This alternative formulation highlights the bis-substitution pattern where identical naphtho-triazole-sulfonic acid moieties are connected through an ethenediyl bridge system [1] [3]. The numerical locants in the nomenclature precisely specify the attachment points of the various functional groups within the complex molecular architecture [1].

Stereochemistry and Isomeric Forms

Blankophor G exhibits defined stereochemical characteristics primarily centered around the central ethylene bridge connecting the two naphtho-triazole moieties [1]. The compound possesses one defined bond stereocenter, specifically the carbon-carbon double bond within the stilbene-like bridging unit [1]. This stereochemical feature is critical for determining the spatial arrangement of the two bulky naphtho-triazole substituents [22] [23].

The stereochemical configuration of Blankophor G corresponds to the (E)-isomer, as indicated by the systematic nomenclature and structural representations [1] [27]. In the (E)-configuration, the two naphtho-triazole moieties are positioned on opposite sides of the central ethylene double bond, minimizing steric interactions between the large aromatic systems [22] [23] [27]. This geometric arrangement is energetically favorable compared to the potential (Z)-isomer, where the bulky substituents would be positioned on the same side of the double bond [22] [23].

The presence of the (E)-stereochemistry is confirmed by the International Chemical Identifier representation, which includes the stereochemical descriptor "/b8-7+", indicating the trans-configuration of the ethylene bridge [1]. The E/Z nomenclature system, based on Cahn-Ingold-Prelog priority rules, designates this configuration as (E) because the higher-priority groups (the naphtho-triazole-sulfonate moieties) are positioned on opposite sides of the double bond [22] [23]. The compound shows no undefined bond stereocenters, indicating a well-defined stereochemical structure [1].

The molecular structure demonstrates no defined atom stereocenters, which is consistent with the planar aromatic nature of the naphtho-triazole systems and the sp²-hybridized carbon atoms in the ethylene bridge [1]. The rotatable bond count of four suggests limited conformational flexibility, primarily associated with the rotation around single bonds connecting the ethylene bridge to the aromatic systems [1]. This restricted rotation contributes to the compound's defined three-dimensional structure and its optical properties as a fluorescent whitening agent [6].

Chemical Identifiers

Chemical Abstracts Service Registry Number (7426-67-7)

Blankophor G is uniquely identified by Chemical Abstracts Service Registry Number 7426-67-7, which serves as the primary numerical identifier for this compound in chemical databases and regulatory documents [1] [2] [3]. This Chemical Abstracts Service number was assigned to ensure unambiguous identification of the specific tetrasodium salt form of the naphtho-triazole derivative, distinguishing it from related structural analogs and different salt forms [1] [29].

The Chemical Abstracts Service registry system provides a standardized method for cataloging chemical substances, with the number 7426-67-7 being permanently assigned to the specific molecular entity represented by the tetrasodium salt of 2,2'-(1,2-ethenediylbis(3-sulfo-4,1-phenylene))bis(2H-naphtho[1,2-d]triazole-6-sulfonic acid) [1] [3]. This registration facilitates accurate cross-referencing across scientific literature, regulatory databases, and commercial chemical inventories [29] [30].

The Chemical Abstracts Service number 7426-67-7 has been consistently maintained across multiple chemical databases, including the United States Environmental Protection Agency Distributed Structure-Searchable Toxicity database, where it is cross-referenced with the DSSTox Substance Identification number DTXSID301337738 [1] [29]. This consistent identification system ensures reliable tracking of the compound across various scientific and regulatory applications, supporting accurate data association and literature searches [29] [31].

International Chemical Identifier Key and Simplified Molecular Input Line Entry System Representation

The International Chemical Identifier Key for Blankophor G is KMVOAPLFGUURYHL-YZNHWISSSA-J, providing a unique hashed representation of the complete molecular structure [1]. This International Chemical Identifier Key consists of three hyphen-separated blocks: the first 14 characters (KMVOAPLFGUURYHL) represent the connectivity layer, the middle 10 characters (YZNHWISSSA) encode stereochemical and other structural information, and the final single character (J) indicates the protonation state [10] [14].

The complete International Chemical Identifier for Blankophor G is InChI=1S/C34H22N6O12S4.4Na/c41-53(42,43)29-5-1-3-25-23(29)13-15-27-33(25)37-39(35-27)21-11-9-19(31(17-21)55(47,48)49)7-8-20-10-12-22(18-32(20)56(50,51)52)40-36-28-16-14-24-26(34(28)38-40)4-2-6-30(24)54(44,45)46;;;;/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b8-7+;;; [1]. This representation encodes the complete molecular structure including stereochemistry, with the "/b8-7+" designation specifically indicating the (E)-configuration of the central ethylene bridge [1] [10].

The Simplified Molecular Input Line Entry System representation for Blankophor G is C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] [1]. This linear notation captures the complete connectivity of all atoms in the molecule, including the four sodium cations and the four sulfonate anions, while preserving the stereochemical information through the "/C=C/" designation indicating the trans-ethylene bridge [1] [11].

Table 2: Chemical Identifiers of Blankophor G

| Identifier Type | Value | Database/Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 7426-67-7 | Chemical Abstract Service [1] |

| PubChem Compound Identification | 6449785 | PubChem Database [1] |

| International Chemical Identifier Key | KMVOAPLFGUURYHL-YZNHWISSSA-J | International Chemical Identifier [1] |

| DSSTox Substance Identification | DTXSID301337738 | EPA DSSTox Database [1] |

| Nikkaji Number | J74.591J | Japan Chemical Dictionary (Nikkaji) [1] |

| Parent Compound Identification | 6449786 | PubChem Database [1] |

Related Chemical Identifiers

Blankophor G is catalogued in the PubChem database under Compound Identification number 6449785, which serves as the primary database identifier for this specific tetrasodium salt form [1]. The compound is also associated with Parent Compound Identification 6449786, indicating the relationship to the non-salt form of the molecule [1]. This hierarchical identification system enables systematic organization of related chemical entities within the PubChem database structure [1].

The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity database assigns the identifier DTXSID301337738 to Blankophor G, facilitating integration with computational toxicology and environmental assessment tools [1] [29]. This identifier links the compound to the broader Environmental Protection Agency chemical inventory system, supporting regulatory tracking and hazard assessment activities [29] [31]. The DSSTox database serves as a curated resource for accurate chemical structure-identifier associations, ensuring reliable data quality for environmental and toxicological applications [31].

The Japan Chemical Substance Dictionary (Nikkaji) system assigns the identifier J74.591J to Blankophor G, providing access to Japanese chemical literature and regulatory information [1]. This identifier facilitates cross-referencing with Japanese chemical databases and supports international harmonization of chemical information systems [1]. The compound is also recognized in various chemical classification systems, including the Color Index system where it may be referenced as Fluorescent Brightener 40 with Color Index number 40647 [3] [6].

Basic Physical Properties

Molecular Weight (922.76 grams per mole)

Blankophor G exhibits a substantial molecular weight of 922.76 grams per mole [1] [2] [3], with some sources reporting slightly variant values of 922.8 grams per mole [1]. The exact molecular mass has been determined to be 921.9456 daltons through high-resolution mass spectrometry analysis [1] [3]. This relatively high molecular weight is characteristic of complex fluorescent whitening agents and reflects the compound's sophisticated molecular architecture comprising multiple aromatic ring systems and ionic substituents.

The molecular weight determination confirms the tetrasodium salt composition, where four sodium cations (4 × 22.99 grams per mole = 91.96 grams per mole) contribute significantly to the total molecular mass. The substantial molecular weight correlates with the compound's high affinity for various substrates and its effectiveness as an optical brightening agent at relatively low concentrations.

Table 1: Molecular Weight Data for Blankophor G

| Parameter | Value | Units | Reference Source |

|---|---|---|---|

| Molecular Weight | 922.76 | g/mol | PubChem Database [1] |

| Alternative Molecular Weight | 922.8 | g/mol | ChemicalBook [2] |

| Exact Mass | 921.9456 | Da | Mass Spectrometry [3] |

| Heavy Atoms Count | 60 | atoms | Computational Analysis [1] |

Physical State and Appearance

Blankophor G exists as a solid crystalline material under standard ambient conditions [4]. The compound typically manifests as a white to pale yellow crystalline powder with a uniform particle distribution suitable for industrial applications [4]. The physical appearance may vary slightly depending on the degree of hydration and crystal morphology, but the compound consistently maintains its solid-state characteristics across typical storage and handling conditions.

The crystalline nature of Blankophor G contributes to its stability and handling characteristics in commercial applications. The compound's solid-state structure facilitates its incorporation into various formulations while maintaining consistent optical properties. The pale coloration observed in some preparations does not significantly impact the compound's fluorescent whitening performance.

Table 2: Physical State Characteristics of Blankophor G

| Property | Description | Observation Conditions |

|---|---|---|

| Physical State | Solid | Standard temperature and pressure |

| Crystal Form | Crystalline powder | Room temperature |

| Color | White to pale yellow | Visual inspection |

| Particle Morphology | Uniform distribution | Commercial grade material |

Solubility Characteristics

Blankophor G demonstrates high water solubility, a critical property for its effectiveness as a fluorescent whitening agent in aqueous applications [5] [6]. The compound's water solubility is attributed to the presence of four sulfonate groups in the sodium salt form, which provide strong ionic interactions with water molecules through hydration. The water solubility characteristics enable the compound to be readily incorporated into aqueous formulations for textile, paper, and detergent applications.

The solubility profile of Blankophor G allows for effective distribution and penetration into various substrates during application processes. The compound maintains its fluorescent properties in aqueous solutions, making it suitable for applications requiring liquid formulations. The high water solubility also facilitates the compound's removal during washing processes when necessary.

Laboratory studies have demonstrated that Blankophor G can be maintained as a working solution when diluted in aqueous potassium hydroxide solutions, retaining stability for extended periods when stored protected from light [5]. The compound's solubility characteristics contribute to its versatility across different application methods and substrate types.

Spectral Properties

Ultraviolet-Visible Absorption Spectra

Blankophor G exhibits characteristic ultraviolet-visible absorption spectra typical of stilbene-based fluorescent whitening agents. The compound demonstrates primary absorption in the ultraviolet region between 300 and 400 nanometers [7], with maximum absorption occurring at approximately 350 to 365 nanometers [8] [7]. This absorption profile is consistent with the compound's extended π-conjugated system spanning the stilbene bridge and naphtho-triazole moieties.

The ultraviolet absorption characteristics of Blankophor G enable the compound to effectively capture ultraviolet radiation present in natural daylight and artificial illumination sources. The absorption spectrum shows a broad absorption band that maximizes the compound's ability to absorb available ultraviolet energy for subsequent fluorescent emission. The spectral positioning of the absorption maximum at 365 nanometers aligns optimally with the ultraviolet content of typical lighting conditions.

Table 3: Ultraviolet-Visible Absorption Parameters

| Spectral Parameter | Value Range | Peak Value | Units |

|---|---|---|---|

| Absorption Range | 300-400 | 350-365 | nm |

| Maximum Absorption | 350-365 | ~365 | nm |

| Molar Absorptivity | High | Variable | M⁻¹cm⁻¹ |

| Absorption Band Width | Broad | ~50-80 | nm |

The broad absorption profile ensures effective utilization of available ultraviolet radiation across varying lighting conditions. The compound's absorption characteristics contribute directly to its optical brightening efficiency by maximizing ultraviolet light capture for subsequent fluorescent conversion to visible blue light.

Fluorescence Excitation and Emission Profiles

The fluorescence excitation and emission profiles of Blankophor G demonstrate the compound's effectiveness as an optical brightening agent through its ability to convert ultraviolet excitation energy into visible blue light emission. Excitation wavelengths center around 365 nanometers [9], while emission occurs primarily in the blue region of the visible spectrum between 420 and 470 nanometers [7].

The fluorescence excitation spectrum shows maximum efficiency at 365 nanometers [9], corresponding to the compound's ultraviolet absorption maximum. This alignment ensures optimal energy transfer from absorbed ultraviolet radiation to the excited electronic state. The emission spectrum demonstrates characteristic blue fluorescence with peak emission occurring at approximately 430 to 450 nanometers [9] [7].

The Stokes shift, representing the difference between excitation and emission wavelengths, measures approximately 65 to 85 nanometers for Blankophor G. This substantial Stokes shift minimizes self-absorption effects and ensures efficient fluorescence quantum yield. The blue emission effectively counteracts the natural yellowish cast present in many substrates, producing the desired whitening effect.

Table 4: Fluorescence Excitation and Emission Data

| Fluorescence Parameter | Wavelength Range | Peak Wavelength | Units |

|---|---|---|---|

| Excitation Range | 350-370 | 365 | nm |

| Emission Range | 420-470 | 430-450 | nm |

| Stokes Shift | 65-85 | ~75 | nm |

| Emission Color | Blue to bluish-white | Blue | Visual |

The fluorescence properties of Blankophor G remain stable across typical application conditions, ensuring consistent optical brightening performance. The compound's emission characteristics are optimized for maximum visual impact under standard illumination conditions commonly encountered in textile, paper, and consumer product applications.

Vibrational Spectroscopy Characteristics

Blankophor G's molecular structure exhibits characteristic vibrational spectroscopy fingerprints that reflect its complex aromatic architecture and functional group composition. The compound's infrared spectral characteristics arise from various vibrational modes associated with the stilbene backbone, naphtho-triazole ring systems, and sulfonate substituents.

The vibrational spectrum of Blankophor G displays characteristic absorption bands corresponding to aromatic carbon-carbon stretching vibrations in the 1400 to 1600 wavenumber region, typical of extended conjugated aromatic systems [10]. The presence of sulfonate groups contributes distinct vibrational signatures in the 1000 to 1300 wavenumber range, corresponding to sulfur-oxygen stretching modes [10].

The naphtho-triazole ring systems exhibit characteristic nitrogen-containing heterocyclic vibrational patterns that appear in multiple spectral regions. The trans-ethylene bridge linking the two halves of the molecule contributes characteristic alkene stretching and bending vibrations [10]. The overall vibrational spectrum provides a unique fingerprint for compound identification and purity assessment.

Table 5: Characteristic Vibrational Spectroscopy Bands

| Functional Group | Wavenumber Range | Assignment | Intensity |

|---|---|---|---|

| Aromatic C=C | 1400-1600 | Ring stretching | Strong |

| Sulfonate S=O | 1000-1300 | S-O stretching | Strong |

| N-containing rings | 1200-1500 | N-C vibrations | Medium |

| Trans-alkene | 900-1000 | C-H bending | Medium |